cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid
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Overview
Description
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.361 g/mol . This compound is known for its unique structure, which includes an ethoxycarbonyl group attached to a phenyl ring, and a hexahydrophthalamic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid typically involves the reaction of hexahydrophthalic anhydride with 4-(ethoxycarbonyl)aniline under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid can be compared with other similar compounds, such as:
- cis-N-(4-Acetylphenyl)hexahydrophthalamic acid
- cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid
- cis-N-(2,3-Dichlorophenyl)hexahydrophthalamic acid
- cis-N-(Hexadecyl)hexahydrophthalamic acid
These compounds share a similar hexahydrophthalamic acid core but differ in the substituents attached to the phenyl ring.
Properties
CAS No. |
17716-20-0 |
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Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(1S,2R)-2-[(4-ethoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO5/c1-2-23-17(22)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,2-6H2,1H3,(H,18,19)(H,20,21)/t13-,14+/m1/s1 |
InChI Key |
IOLUJWPGKYFKOB-KGLIPLIRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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